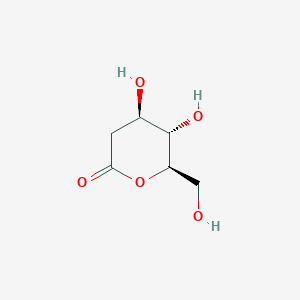

2-deoxy-D-glucono-1,5-lactone

Description

Contextualizing Glyconolactones within Carbohydrate Chemistry

Carbohydrates, or saccharides, are a fundamental class of organic molecules essential for life, serving roles from energy storage to structural components and cellular communication. dypds.com Within the vast field of carbohydrate chemistry, glyconolactones represent a specific and significant subgroup. ethernet.edu.et A glyconolactone is a cyclic ester of a glyconic acid, formed through the intramolecular condensation of a carboxylic acid group and a hydroxyl group. cymitquimica.com The "-lactone" suffix denotes the cyclic ester structure, while "glycono-" specifies its carbohydrate origin. These compounds are typically derived from aldose sugars through oxidation of the aldehyde group at the C-1 position to a carboxylic acid, which then cyclizes to form the lactone ring. ethernet.edu.et

The structure of glyconolactones, particularly their resemblance to the cyclic forms of monosaccharides, makes them valuable tools in biochemical research. cymitquimica.com Their chemical properties, including the potential for the lactone ring to be hydrolyzed, allow them to participate in or influence various biological reactions. cymitquimica.com This reactivity and structural similarity to natural sugars are key to their application as enzyme inhibitors and probes for studying carbohydrate-related metabolic pathways. ethernet.edu.etvulcanchem.com

Historical Perspectives on Glucosamine-Derived Lactones as Enzyme Probes

The use of sugar lactones as tools to investigate enzyme mechanisms has a long history, rooted in the quest to understand glycoside hydrolases (glycosidases). These enzymes are responsible for breaking glycosidic bonds, a critical process in carbohydrate metabolism and degradation. Early on, researchers hypothesized that the hydrolysis of glycosides proceeds through a transition state that resembles a flattened sugar ring, similar to the conformation of a glyconolactone. This led to the exploration of various lactones as potential inhibitors that could mimic this transition state.

Glucosamine-derived lactones, specifically, became compounds of interest in the study of hexosaminidases, a subclass of glycosidases that cleave terminal N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) residues. The presence of the amino group on the sugar ring, as seen in glucosamine (B1671600), provided a new avenue for creating more specific and potent enzyme probes. google.com The development of compounds like 2-acetamido-2-deoxy-D-glucono-1,5-lactone (B43323) was a significant step, providing researchers with a stable molecule that could effectively inhibit β-hexosaminidases and help elucidate their catalytic mechanisms. vulcanchem.com

Overview of 2-Deoxy-D-glucono-1,5-lactone Derivatives in Glycosidase Research

Building on the inhibitory potential of the basic lactone structure, researchers have synthesized numerous derivatives of this compound to enhance their potency and selectivity as glycosidase inhibitors. mdpi.com These derivatives are primarily recognized for their ability to inhibit human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB). mdpi.com The core strategy often involves modifying the lactone at various positions to create compounds that bind more tightly to the active site of the target enzyme. mdpi.com

Recent research has focused on creating (thio)semicarbazone and sulfonylhydrazone derivatives. mdpi.comnih.gov These modifications have yielded compounds with potent, nanomolar-level competitive inhibition of both hOGA and lysosomal hexosaminidases. mdpi.comnih.gov For example, studies have identified 2-acetamido-2-deoxy-d-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone and 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone as highly effective inhibitors. mdpi.comnih.gov While achieving high potency, a significant challenge remains in developing derivatives with high selectivity for OGA over the related lysosomal hexosaminidases, as cross-inhibition can lead to unwanted cellular effects. mdpi.com

Table 1: Inhibitory Activity of this compound Derivatives

| Derivative Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hOGA | 27 nM | mdpi.comnih.gov |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hHexB | 6.8 nM | mdpi.comnih.gov |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone | hOGA | 36 nM | nih.gov |

Significance in the Study of Post-Translational Modifications, notably O-GlcNAcylation

One of the most significant applications of this compound and its derivatives is in the study of O-GlcNAcylation. nih.gov This is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. patsnap.comnih.gov This process is fundamental to regulating a vast array of cellular functions, including transcription, signal transduction, and cell cycle control. patsnap.comembopress.org

The levels of O-GlcNAcylation are controlled by the balanced action of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. patsnap.comnih.gov Dysregulation of this cycle is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov

This compound and its more potent derivatives, such as PUGNAc and the newer semicarbazones, are powerful inhibitors of OGA. nih.gov By inhibiting OGA, these compounds block the removal of O-GlcNAc from proteins, leading to a global increase in cellular O-GlcNAcylation levels. patsnap.com This allows researchers to probe the functional consequences of elevated O-GlcNAcylation. For example, in models of neurodegenerative diseases, inhibiting OGA has been shown to decrease the pathological aggregation of the tau protein, highlighting a potential therapeutic avenue. uclan.ac.ukferrer.com These inhibitors serve as indispensable chemical tools to manipulate the O-GlcNAc cycle, helping to uncover the specific roles this modification plays in health and disease. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O5 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-one |

InChI |

InChI=1S/C6H10O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-4,6-8,10H,1-2H2/t3-,4-,6+/m1/s1 |

InChI Key |

DBXNZGWNBVNDSO-KODRXGBYSA-N |

SMILES |

C1C(C(C(OC1=O)CO)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](OC1=O)CO)O)O |

Canonical SMILES |

C1C(C(C(OC1=O)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Biochemical Studies

Chemoenzymatic and Chemical Synthetic Routes to 2-Deoxy-D-glucono-1,5-lactone Scaffolds

The construction of the this compound core relies on multi-step chemical pathways starting from accessible carbohydrate precursors. These routes are designed to carefully control stereochemistry and introduce functionalities necessary for derivatization.

The synthesis of this compound derivatives involves a sequence of critical chemical reactions.

First, a condensation reaction is performed. The precursor, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucopyranose, is reacted with an arenesulfonyl hydrazide. mdpi.comnih.gov This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, in a solvent like chloroform (B151607) under reflux conditions, to produce N-glycosyl arenesulfonyl hydrazides. mdpi.com

Next, a crucial oxidation step transforms the pyranose ring into a lactone. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation, which oxidizes the anomeric carbon to form the corresponding glucono-1,5-lactone sulfonylhydrazone. mdpi.comnih.gov The reaction is generally carried out in a solvent like dichloromethane (B109758) at reflux temperature. mdpi.com Other oxidation methods, such as using dimethyl sulfoxide-oxalyl chloride, have also been employed in related syntheses. tandfonline.com

Table 1: Key Synthetic Transformations

| Step | Reaction | Reagents & Conditions | Product Type |

|---|---|---|---|

| 1 | Condensation | Arenesulfonyl hydrazide, p-toluenesulfonic acid, Chloroform, reflux | N-glycosyl arenesulfonyl hydrazide |

| 2 | Oxidation | Activated Manganese Dioxide (MnO₂), Dichloromethane, reflux | Protected glucono-1,5-lactone hydrazone |

The stereochemistry of the final molecule is crucial for its biological activity. The synthesis starts with D-glucosamine, which sets the inherent stereochemistry of the chiral centers at C3, C4, and C5 in the final D-glucono-1,5-lactone structure. vulcanchem.com During the synthesis of derivatives, new stereochemical elements can be introduced. For instance, in the formation of sulfonylhydrazone derivatives, the configuration of the C=N double bond is a key consideration. Nuclear Overhauser effect (NOE) based NMR studies have been used to determine this configuration, confirming the presence of the Z isomer in the synthesized compounds. mdpi.com Furthermore, computational studies have been performed to assess the binding mode of these inhibitors, suggesting a preference for an s-cis conformation of the glucono-1,5-lactone sulfonylhydrazones when binding to target enzymes. mdpi.comresearchgate.netnih.gov

Design and Preparation of Biologically Active Derivatives

The this compound scaffold is a versatile platform for creating a variety of biologically active derivatives. By modifying the group attached at the C1 position, researchers can fine-tune the inhibitory potency and selectivity of these compounds.

A significant class of derivatives is the 2-acetamido-2-deoxy-D-glucono-1,5-lactone (B43323) sulfonylhydrazones. mdpi.com These compounds are synthesized via the condensation, oxidation, and deprotection sequence described previously. mdpi.comresearchgate.netnih.gov Enzyme kinetic studies have shown that these derivatives are potent nanomolar competitive inhibitors of both human OGA (hOGA) and human lysosomal hexosaminidase B (hHexB). mdpi.comnih.gov However, they often exhibit a lack of significant selectivity between these two related enzymes. mdpi.comnih.gov One of the most potent inhibitors of hOGA reported in this class is 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone, which has a reported inhibition constant (Kᵢ) of 27 nM against hOGA and 6.8 nM against hHexB. mdpi.comnih.gov

Table 2: Example of a Sulfonylhydrazone Derivative's Inhibitory Activity

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hOGA | 27 nM mdpi.comnih.gov |

Another important class of derivatives includes the 2-acetamido-2-deoxy-D-glucono-1,5-lactone (thio)semicarbazones. researchgate.netnih.govsciprofiles.com These compounds are also synthesized in a five-step process starting from D-glucosamine. nih.govsciprofiles.com Kinetic experiments have demonstrated that these derivatives are efficient competitive inhibitors of hOGA, with Kᵢ values ranging from approximately 30 to 250 nM. researchgate.netnih.govresearchgate.net They show moderate selectivity with respect to lysosomal β-hexosaminidases. nih.govresearchgate.net A notable example is 2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone, which was identified as a potent analogue with a Kᵢ of 36 nM. researchgate.netresearchgate.net When compared to the sulfonylhydrazone derivatives, the semicarbazones exhibit comparable potency but can have slightly improved selectivity.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine |

| D-glucosamine |

| D-glucosamine hydrochloride |

| 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucopyranose |

| arenesulfonylhydrazines |

| manganese dioxide |

| p-toluenesulfonic acid |

| chloroform |

| dichloromethane |

| N-glycosyl arenesulfonyl hydrazides |

| ammonia |

| methanol |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone (thio)semicarbazones |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone |

| 2-acetamido-2-deoxy-α-D-glucose |

| dimethyl sulfoxide |

Other Modified Analogs for Specific Research Objectives

The core structure of this compound has been chemically modified to create a range of analogs with tailored properties for specific biochemical investigations, primarily in the field of enzyme inhibition. These derivatives are instrumental in studying the structure-activity relationships of enzymes involved in critical biological pathways.

Sulfonylhydrazone and Semicarbazone Derivatives: A significant focus of research has been the development of potent inhibitors for human O-linked β-N-acetylglucosaminidase (hOGA), an enzyme implicated in various diseases. mdpi.comnih.govresearchgate.net To this end, researchers have synthesized series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones and (thio)semicarbazones. mdpi.comresearchgate.net

The synthetic strategy for sulfonylhydrazones typically begins with D-glucosamine, which is converted to 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose. mdpi.comresearchgate.net This intermediate is then condensed with various arenesulfonylhydrazines, followed by oxidation, often using manganese dioxide (MnO₂), to form the desired glucono-1,5-lactone sulfonylhydrazone structure. mdpi.comnih.govresearchgate.net A final deprotection step removes the O-acetyl groups. mdpi.comnih.govresearchgate.net

These studies have yielded highly potent competitive inhibitors of both hOGA and the mechanistically related human lysosomal hexosaminidases (hHexB). mdpi.comnih.gov For instance, the 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone analog was found to be a particularly effective inhibitor of hOGA with an inhibitor constant (Kᵢ) of 27 nM. mdpi.comresearchgate.net Similarly, the 2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone analog was identified as one of the most potent in its class, with a Kᵢ value of 36 nM against hOGA. researchgate.netebi.ac.uknih.gov

Fluorinated and Phosphorylated Analogs: Fluorination represents another key modification strategy. Substituting a hydroxyl group with fluorine can alter a molecule's stability and electronic properties with minimal steric impact, making fluorinated analogs valuable tools for research. frontiersin.orgresearchgate.net While direct synthesis of a fluorinated this compound is a complex challenge, the study of related fluorinated sugars like 2-deoxy-2-fluoro-D-glucose (FDG) highlights the utility of this approach. frontiersin.orgnih.gov The metabolism of FDG can lead to products such as 2-deoxy-2-fluoro-gluconic acid, demonstrating how fluorinated analogs can serve as tracers for specific metabolic pathways. frontiersin.org

Phosphorylated analogs are also crucial for studying metabolic processes. D-Glucono-1,5-lactone 6-phosphate, an intermediate in the pentose (B10789219) phosphate (B84403) pathway, serves as a model compound for investigating the kinetics and mechanisms of enzymes like 6-phosphogluconolactonase.

| Analog Class | Specific Example | Research Objective | Key Finding | Reference |

|---|---|---|---|---|

| Sulfonylhydrazones | 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | Inhibition of hOGA and hHexB enzymes to study structure-activity relationships. | Potent competitive inhibitor with a Kᵢ of 27 nM for hOGA and 6.8 nM for hHexB. | mdpi.comnih.govresearchgate.net |

| Semicarbazones | 2-acetamido-2-deoxy-d-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone | Development of highly potent and selective hOGA inhibitors. | Identified as a powerful inhibitor with a Kᵢ of 36 nM for hOGA. | researchgate.netebi.ac.uknih.gov |

| Fluorinated Analogs | 2-deoxy-2-fluoro-D-glucose (precursor to related acids) | Serve as tracers for glucose uptake and metabolism. | Metabolized in plants to compounds including 2-deoxy-2-fluoro-gluconic acid. | frontiersin.org |

| Phosphorylated Analogs | D-Glucono-1,5-lactone 6-phosphate | Studying enzyme kinetics within the pentose phosphate pathway. | Serves as the substrate for 6-phosphogluconolactonase. |

Advanced Analytical Techniques for Compound Characterization in Research

The characterization of this compound and its derivatives relies on a suite of advanced analytical techniques to confirm their structure, purity, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy is indispensable for the structural verification of this compound and its analogs.

¹H and ¹³C NMR: These techniques are fundamental for confirming the successful synthesis of derivatives. For instance, in the analysis of sulfonylhydrazone analogs, ¹H and ¹³C NMR spectra provide definitive evidence of the molecular structure. mdpi.com The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum, typically appearing between 170–175 ppm, confirms the presence of the lactone ring.

²D NMR: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the stereochemistry and conformation of these molecules. NOESY experiments were used to confirm the Z isomeric form of synthesized 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones by observing spatial proximities between specific protons. mdpi.comresearchgate.net

¹⁹F NMR: For fluorinated analogs, ¹⁹F NMR is a powerful and highly sensitive tool. In studies of 2-deoxy-2-fluoro-D-glucose metabolism, ¹⁹F NMR was used to identify and distinguish between the α and β isomers of its phosphorylated metabolite, FDG-6-phosphate. frontiersin.org

| NMR Technique | Application | Example Finding | Reference |

|---|---|---|---|

| ¹H NMR | Structural confirmation and verification of proton environments. | Confirmed the structure of 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones. | mdpi.com |

| ¹³C NMR | Confirmation of carbon skeleton and key functional groups. | Lactone carbonyl carbon signal observed at δ ~170 ppm. | mdpi.com |

| ¹⁹F NMR | Identification and characterization of fluorinated analogs. | Distinguished between α and β isomers of 2-deoxy-2-fluoro-D-glucose-6-phosphate. | frontiersin.org |

| 2D NMR (NOESY) | Determination of stereochemistry and molecular conformation. | Confirmed the Z-isomer configuration of sulfonylhydrazone derivatives. | mdpi.comresearchgate.net |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the precise molecular weight of this compound and its derivatives and for identifying them in complex mixtures.

High-resolution mass spectrometry techniques, such as electrospray ionization quadrupole time-of-flight (ESI-Qq-TOF) MS, are routinely used to obtain accurate mass-to-charge (m/z) ratios. mdpi.com In the analysis of synthesized sulfonylhydrazones, ESI-MS in positive ion mode was used to find the [M+H]⁺ ion, confirming that the experimental molecular weight matched the calculated value. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) is used for structural elucidation through fragmentation analysis. This was applied to identify metabolites of fluorinated glucose analogs, where the fragmentation pattern, including the neutral loss of water (H₂O) or hydrogen fluoride (B91410) (HF), helped to putatively identify 2-deoxy-2-fluoro-gluconic acid. frontiersin.org ESI-MS has also been employed to study the stability of the lactone in aqueous solutions, demonstrating its gradual hydrolysis to the corresponding carboxylic acid. ebi.ac.ukebi.ac.uk

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Enzymatic Assays

High-Performance Liquid Chromatography (HPLC) is a vital analytical tool for separating, quantifying, and assessing the purity of this compound and its analogs, which is a critical prerequisite for accurate enzymatic assays.

Different HPLC methods are employed depending on the analyte's properties. For purity assessment of the parent compound, hydrophilic interaction liquid chromatography (HILIC) coupled with a refractive index detector (RID) has been shown to be effective, achieving purity assessments greater than 95%. HPLC is also used to confirm the purity of synthesized analogs, such as D-glucono-1,5-lactone 6-phosphate, where ion-exchange chromatography helps ensure a purity of ≥95%.

Beyond purity checks, HPLC is used to monitor enzymatic reactions. For example, it was used to study the kinetics of chitin (B13524) oligosaccharide hydrolysis by β-N-acetylglucosaminidase, an enzyme that is competitively inhibited by 2-acetamido-2-deoxy-D-gluconolactone. ebi.ac.uk This demonstrates HPLC's utility in quantifying substrates and products over time to understand enzyme kinetics and inhibition.

Enzymatic Inhibition Mechanisms and Kinetic Characterization

Identification and Characterization of Target Glycosyl Hydrolases

Human O-linked β-N-acetylglucosaminidase (hOGA, GH84)

Human O-linked β-N-acetylglucosaminidase (hOGA), a member of the Glycoside Hydrolase family 84 (GH84), is a primary target for inhibitors based on the 2-acetamido-2-deoxy-D-glucono-1,5-lactone (B43323) scaffold. mdpi.com This enzyme is responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nucleocytosolic and mitochondrial proteins. mdpi.comnih.gov The dynamic cycling of O-GlcNAc modification is critical for regulating protein function, and its dysregulation is implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's, cardiovascular disorders, type 2 diabetes, and cancer. mdpi.comnih.govsciprofiles.com

Derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have been synthesized and evaluated as potent inhibitors of hOGA. For instance, a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones demonstrated nanomolar competitive inhibition of hOGA. mdpi.com One of the most effective compounds in this series, 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone, exhibited an inhibition constant (Ki) of 27 nM against hOGA. mdpi.comnih.gov Similarly, a class of 2-acetamido-2-deoxy-D-glucono-1,5-lactone (thio)semicarbazones has been identified as potent OGA inhibitors, with Ki values in the range of approximately 30-250 nM. nih.govresearchgate.net The most potent among these was 2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone, with a Ki of 36 nM. nih.govebi.ac.uk

These findings highlight the potential of modifying the 2-acetamido-2-deoxy-D-glucono-1,5-lactone core to develop highly potent and potentially selective hOGA inhibitors for therapeutic applications.

Human Lysosomal Hexosaminidases (hHexA and hHexB, GH20)

Human lysosomal hexosaminidases, specifically HexA and HexB, are members of the Glycoside Hydrolase family 20 (GH20) and represent another significant target for inhibitors derived from 2-acetamido-2-deoxy-D-glucono-1,5-lactone. mdpi.com These enzymes are mechanistically related to hOGA and are responsible for cleaving terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from various glycoconjugates within the lysosome. mdpi.com Non-specific inhibition of these hexosaminidases can lead to the accumulation of lysosomal gangliosides, potentially causing severe neurodegenerative conditions like Tay-Sachs and Sandhoff diseases. mdpi.comresearchgate.net

Research has shown that derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone often exhibit inhibitory activity against both hOGA and the lysosomal hexosaminidases. For example, the 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone series, which potently inhibited hOGA, also displayed strong inhibition of hHexB. mdpi.com The most potent hOGA inhibitor from this series, with a Ki of 27 nM, also had a Ki of 6.8 nM towards hHexB, indicating a lack of significant selectivity. mdpi.comnih.gov Similarly, 2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazone derivatives showed moderate selectivity with respect to lysosomal β-hexosaminidases. nih.govresearchgate.net

The challenge in developing therapeutic inhibitors lies in achieving selectivity for hOGA over the lysosomal hexosaminidases to avoid off-target effects.

Other Glycosidases and Carbohydrate-Active Enzymes (e.g., fungal β-N-acetylglucosaminidase, chitinase (B1577495) B)

The inhibitory activity of 2-acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives extends beyond human enzymes to other glycosidases from various sources. For example, a β-N-acetylglucosaminidase from the fungus Aspergillus nidulans was found to be competitively inhibited by 2-acetamido-2-deoxy-D-gluconolactone. ebi.ac.uk

Furthermore, 2-acetamido-2-deoxy-D-glucono-1,5-lactone has been identified as an inhibitor of Chitinase B. pharmacycode.com Chitinases are enzymes that break down chitin (B13524), a major component of fungal cell walls and the exoskeletons of arthropods. The ability of this compound to inhibit such enzymes suggests its potential as a tool for studying carbohydrate-active enzymes in a broader biological context.

Molecular Mechanisms of Enzymatic Inhibition by 2-Deoxy-D-glucono-1,5-lactone Derivatives

Competitive Inhibition Modalities

Derivatives of this compound predominantly act as competitive inhibitors of their target glycosyl hydrolases. mdpi.comnih.govnih.govresearchgate.net This mode of inhibition means that the inhibitor molecule binds to the active site of the enzyme, the same site where the natural substrate would normally bind. By occupying the active site, the inhibitor prevents the substrate from binding, thereby blocking the enzyme's catalytic activity.

Kinetic studies consistently demonstrate this competitive inhibition. For instance, the evaluation of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones and semicarbazones against hOGA and hHexB revealed their action as competitive inhibitors. mdpi.comnih.gov This is typically determined by analyzing enzyme kinetics at various substrate and inhibitor concentrations, where the results fit a competitive inhibition model. mdpi.com The potency of these competitive inhibitors is quantified by their inhibition constant (Ki), with lower Ki values indicating stronger binding to the enzyme's active site.

Substrate-Assisted Catalysis Mimicry (e.g., Oxazoline (B21484) Intermediate Analogs)

The potent inhibitory activity of 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives is largely attributed to their ability to mimic a key intermediate in the catalytic mechanism of enzymes like hOGA and lysosomal hexosaminidases. mdpi.com These enzymes utilize a substrate-assisted catalytic mechanism, where the 2-acetamido group of the N-acetylglucosamine substrate participates directly in the reaction. mdpi.com This participation leads to the formation of a transient, high-energy oxazoline or oxazolinium ion intermediate. mdpi.comnih.gov

The lactone ring of the 2-acetamido-2-deoxy-D-glucono-1,5-lactone core is structurally similar to this oxazoline intermediate. This structural mimicry allows the inhibitor to bind tightly to the enzyme's active site, effectively acting as a transition state analog. By mimicking this high-energy intermediate, the inhibitor can achieve a much higher affinity for the enzyme than the substrate itself, leading to potent inhibition. This mechanism explains the low nanomolar Ki values observed for many of these compounds against their target enzymes. mdpi.comnih.gov

Interactive Data Table of Inhibitor Potency

Transition State Mimicry Principles

The inhibitory power of this compound and its analogues, particularly against glycoside hydrolases, is largely attributed to the principle of transition state mimicry. nih.gov Glycoside hydrolases are highly proficient catalysts that stabilize the transition state of the glycosidic bond cleavage with extraordinary affinity. nih.gov This transition state is characterized by significant oxocarbenium ion character, with the sugar ring adopting a distorted conformation, such as a half-chair or boat shape. nih.gov Inhibitors designed to resemble this high-energy, transient state can bind to the enzyme's active site with very high affinity, acting as potent competitive inhibitors. nih.gov

For enzymes like human O-linked β-N-acetylglucosaminidase (hOGA), which operate via substrate-assisted catalysis, the hydrolysis of the natural substrate involves anchimeric assistance from the 2-acetamido group. acs.org This process proceeds through a cyclized oxazolinium-ion intermediate. acs.orgus.es The structure of 2-acetamido-2-deoxy-D-glucono-1,5-lactone, with its lactone ring, mimics the distorted, flattened geometry of the sugar ring in the oxocarbenium-ion-like transition state. nih.govvulcanchem.com This structural similarity allows it to act as a powerful competitive inhibitor of β-hexosaminidases. vulcanchem.com Derivatives such as Thiamet-G are known to effectively mimic this intermediate state within the enzyme's active site. acs.org

Quantitative Enzyme Kinetic Analysis

Determination of Inhibition Constants (K_i values) for Target Enzymes

The inhibitory potency of 2-acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives is quantified by the inhibition constant (K_i), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower K_i value signifies greater potency. Extensive kinetic studies have been performed to determine the K_i values of these compounds against target enzymes, primarily human O-GlcNAcase (hOGA) and human lysosomal β-hexosaminidases (hHexA and hHexB). mdpi.comnih.govuclan.ac.uk

Derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have been synthesized to improve potency and selectivity. For instance, a series of sulfonylhydrazone derivatives demonstrated potent, nanomolar competitive inhibition of both hOGA and hHexB. mdpi.comnih.gov The 1-naphthalenesulfonylhydrazone derivative was found to be a particularly efficient inhibitor, with a K_i of 27 nM against hOGA and 6.8 nM against hHexB. mdpi.comnih.gov

Similarly, (thio)semicarbazone derivatives have been identified as a class of potent, competitive hOGA inhibitors, with K_i values generally in the nanomolar range. researchgate.netebi.ac.ukebi.ac.uk Research has led to the design of analogues such as 2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone, which exhibits a K_i of 36 nM for hOGA. researchgate.netebi.ac.uk The parent compound, 2-acetamido-2-deoxy-D-glucono-1,5-lactone, shows a K_i value of 0.18 µM for N-acetyl-ß-D-glucosaminidase at pH 5.0. tandfonline.com

The following table summarizes the K_i values for selected compounds.

| Compound | Target Enzyme | K_i Value | Reference |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hOGA | 27 nM | mdpi.com, nih.gov |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hHexB | 6.8 nM | mdpi.com, nih.gov |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone | hOGA | 36 nM | researchgate.net, ebi.ac.uk |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone (general semicarbazone derivatives) | hOGA | ~30-250 nM | researchgate.net, ebi.ac.uk |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone | N-acetyl-ß-D-glucosaminidase | 0.18 µM (at pH 5.0) | tandfonline.com |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone | N-acetyl-ß-D-glucosaminidase | 0.036 µM (at pH 4.25) | tandfonline.com |

Enzymatic Assay Methodologies

The kinetic characterization of inhibitors like 2-acetamido-2-deoxy-D-glucono-1,5-lactone relies on precise enzymatic assay methodologies. For assays involving hOGA, the fluorescent substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) is commonly used. mdpi.comnih.gov In the case of hHexB inhibition studies, the colorimetric substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) is often employed. uclan.ac.uk

To determine the mode of inhibition and calculate K_i values, several graphical methods are utilized. Kinetic data are frequently analyzed using Dixon plots (plotting the inverse of reaction velocity against inhibitor concentration). mdpi.comuclan.ac.ukuclan.ac.uk The competitive nature of the inhibition is often confirmed using Cornish-Bowden plots, where parallel lines in a plot of [S]/v against inhibitor concentration indicate competitive inhibition. mdpi.comuclan.ac.ukuclan.ac.uk In some studies, Lineweaver-Burk plots have also been used to demonstrate competitive inhibition. tandfonline.com For certain enzymes, K_i values are determined through nonlinear regression analyses of the kinetic data, fitting to a competitive inhibition model. uclan.ac.uk This compound is also used as a known inhibitor in multiplex enzyme assays for lysosomal storage disorders to block the activity of beta-N-acetylhexosaminidase, ensuring the specificity of other enzyme measurements. google.com

Factors Influencing Inhibitor Potency in vitro

The potency of 2-acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives as enzyme inhibitors is not absolute and can be significantly influenced by various in vitro experimental conditions.

pH: The pH of the assay buffer is a critical factor. The ionization state of amino acid residues in the enzyme's active site and the inhibitor itself can change with pH, affecting binding affinity. For example, the K_i value for 2-acetamido-2-deoxy-D-glucono-1,5-lactone against N-acetyl-ß-D-glucosaminidase was reported to be 0.18 µM at pH 5.0, while another study found it to be 0.036 µM at a more acidic pH of 4.25, indicating a five-fold increase in potency. tandfonline.com Enzyme reaction solutions for assays using this inhibitor are often specifically buffered, for instance with ammonium (B1175870) formate (B1220265) at pH 5.0. google.com

Structure Activity Relationship Sar Studies and Rational Inhibitor Design

Systematic Exploration of Structural Modifications

Systematic modifications of the 2-deoxy-D-glucono-1,5-lactone scaffold have led to the development of potent inhibitors, primarily targeting hOGA, an enzyme implicated in various diseases. nih.govresearchgate.net The introduction of different substituents, such as sulfonylhydrazone and semicarbazone linkers, has been a key strategy to extend the structure-activity relationships (SAR). mdpi.com

A series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone (B43323) sulfonylhydrazones were synthesized and evaluated as competitive inhibitors of hOGA and the related enzyme, human lysosomal β-hexosaminidase (hHexB). mdpi.com These compounds demonstrated potent, nanomolar inhibition of both enzymes. nih.gov However, they generally lacked significant selectivity. nih.govmdpi.com For instance, the most potent inhibitor of hOGA in this series, the 1-naphthalenesulfonylhydrazone derivative (5f), had a Kᵢ value of 27 nM against hOGA and an even lower Kᵢ of 6.8 nM against hHexB. nih.govmdpi.com

Similarly, a class of 2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazones and thiosemicarbazones was identified as potent competitive inhibitors of hOGA, with Kᵢ values ranging from approximately 30 to 250 nM. nih.govunideb.hu While effective, these inhibitors showed only moderate selectivity against lysosomal β-hexosaminidases. nih.gov The 4-(2-naphthyl)-semicarbazone derivative (6g) emerged as the most potent in this series, with a Kᵢ of 36 nM. nih.govebi.ac.uk Comparing the two classes, semicarbazones exhibited slightly better selectivity than the sulfonylhydrazone derivatives.

The nature of the substituent plays a critical role. For example, replacing the sulfonylhydrazone linker in certain derivatives with a semicarbazone linker resulted in comparable potency but slightly improved selectivity. The addition of bulky aromatic groups, such as a naphthyl moiety, can enhance hydrophobic interactions within the enzyme's active site, leading to stronger inhibition. nih.gov

The stereochemistry of the inhibitor is fundamental to its recognition by the enzyme and its binding affinity. The glucono-1,5-lactone ring itself is a key structural feature, mimicking the transition state of the natural substrate. Only the (1->5)-lactone isomer of 2-acetamido-2-deoxy-D-gluconolactone acts as an inhibitor of N-acetyl-beta-D-glucosaminase, highlighting the critical importance of the ring's conformation. ebi.ac.uk

Computational studies on sulfonylhydrazone derivatives revealed that the inhibitor's conformation around the N1–N2 bond is crucial. mdpi.com These studies predicted a binding preference for the s-cis conformation across all tested compounds in this series. nih.govmdpi.comresearchgate.net This specific spatial arrangement allows for optimal interactions, such as hydrogen bonding, with key catalytic residues in the enzyme's active site, like Asp285 in hOGA. The interactions between the iminosugar moiety of known inhibitors and the active site of hHexB have been shown to be similar to those of 2-acetamido-2-deoxy-D-glucono-1,5-lactone. ucl.ac.uk

Computational Approaches in Structure-Based Inhibitor Design

Computational chemistry provides powerful tools to understand and predict the interactions between inhibitors and their target enzymes, guiding the rational design of more effective molecules.

To accurately predict the binding modes of this compound derivatives, researchers employ sophisticated computational techniques like Prime protein-ligand refinement. nih.govmdpi.com This method is particularly valuable when standard docking calculations fail to reproduce experimentally observed conformations. mdpi.com Prime refinement optimizes the geometry of the ligand within the enzyme's binding pocket, modeling the s-cis conformations of sulfonylhydrazones to enhance hydrogen bonding with catalytic residues. mdpi.com This approach was successfully applied to analyze the binding modes of both sulfonylhydrazone and semicarbazone series of inhibitors with hOGA. mdpi.comnih.gov

For a more detailed and accurate description of the enzyme-inhibitor complex, Quantum Mechanics/Molecular Mechanics (QM/MM) optimizations are utilized. nih.govnih.gov This hybrid method treats the core region of the active site, including the inhibitor and key amino acid residues, with high-level quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. unideb.hu QM/MM optimizations have been instrumental in confirming the preferred s-cis binding conformation of sulfonylhydrazone derivatives in the hOGA active site. mdpi.comresearchgate.net These calculations also help assess inhibitor stability by modeling the transition states for lactone hydrolysis within the enzyme. The insights from QM/MM studies reveal key differences in binding, such as how a sulfonylhydrazone linker allows for π-π interactions that are less favorable with a carbamate (B1207046) group.

To quantify the binding affinity, binding free energy calculations are performed. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, often combined with QM/MM optimizations (QM/MM-PBSA), is a common approach. nih.gov These in silico studies, incorporating Prime refinements, QM/MM optimizations, and QM/MM-PBSA calculations, have successfully revealed the factors that determine the observed inhibitory potencies of 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives. nih.govebi.ac.ukebi.ac.uk This comprehensive computational protocol not only explains experimental results but also aids in the prospective design of more potent analogues, as demonstrated by its role in identifying the 4-(2-naphthyl)-semicarbazone derivative as a highly effective hOGA inhibitor. nih.govebi.ac.uk This methodology is considered valuable for future structure-based inhibitor design targeting OGA. nih.gov

Table of Mentioned Compounds

Conformational Analysis of Bound Inhibitors (e.g., s-cis conformation)

Computational studies, including Prime protein-ligand refinements and Quantum Mechanics/Molecular Mechanics (QM/MM) optimizations, have been instrumental in elucidating the binding modes of this compound derivatives. mdpi.comresearchgate.netnih.gov These in silico analyses consistently suggest that derivatives such as glucono-1,5-lactone sulfonylhydrazones preferentially adopt an s-cis conformation when bound to hOGA. mdpi.comresearchgate.netnih.gov This conformational preference is a critical factor governing the potency of these inhibitors. nih.govebi.ac.uk

For instance, studies on a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones revealed that their binding to hOGA is favored in the s-cis conformation for all tested compounds. mdpi.comnih.gov This finding was supported by computational modeling and provides a structural basis for the observed inhibitory activity. mdpi.comresearchgate.netnih.gov The understanding of this conformational constraint is pivotal for the future structure-based design of even more potent hOGA inhibitors. nih.govebi.ac.uk

Strategies for Enhancing Enzyme Selectivity

A significant challenge in the development of hOGA inhibitors is achieving high selectivity over other structurally and mechanistically related enzymes, particularly the lysosomal hexosaminidases (HexA and HexB).

Design of Selective Inhibitors for hOGA versus Lysosomal Hexosaminidases

While derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have demonstrated potent inhibition of hOGA, many exhibit a lack of significant selectivity over lysosomal β-hexosaminidases. mdpi.comnih.govnih.govebi.ac.uk For example, a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones were found to be potent nanomolar competitive inhibitors of both hOGA and hHexB, with no substantial selectivity towards either enzyme. mdpi.comresearchgate.netnih.gov The most potent compound in this series, 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone, had a K_i of 27 nM for hOGA and 6.8 nM for hHexB. mdpi.comnih.gov

Similarly, another class of potent OGA inhibitors, 2-acetamido-2-deoxy-D-glucono-1,5-lactone (thio)semicarbazones, showed efficient competitive inhibition of hOGA with K_i values in the range of approximately 30-250 nM. nih.govebi.ac.ukebi.ac.uk However, these compounds displayed only moderate selectivity with respect to lysosomal β-hexosaminidases. nih.govebi.ac.ukebi.ac.uk The most potent analog, 2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone, had a K_i of 36 nM. researchgate.netnih.govebi.ac.ukebi.ac.ukresearchgate.net

These findings underscore the critical need to modify the inhibitor structure to exploit the subtle differences between the active sites of hOGA and lysosomal hexosaminidases to achieve greater selectivity.

Avoiding Non-Specific Glycosidase Inhibition and Lysosomal Ganglioside Accumulation

The non-specific inhibition of lysosomal hexosaminidases is a major concern as it can lead to the accumulation of lysosomal gangliosides, potentially causing severe neurodegenerative conditions like Tay-Sachs and Sandhoff diseases. mdpi.com Lysosomal storage diseases are characterized by the accumulation of undegraded materials due to enzyme deficiencies. nih.govresearchgate.net This accumulation can be primary, resulting from a defect in a specific hydrolase, or secondary, where the buildup of one substrate inhibits the degradation of others. nih.govnih.gov

For instance, the accumulation of gangliosides can occur as a secondary effect in various lysosomal storage diseases, even without a primary defect in their catabolic pathway. nih.govnih.gov This secondary accumulation can be triggered by the inhibition of necessary enzymes or activator proteins. nih.govnih.gov Therefore, designing hOGA inhibitors that avoid off-target effects on lysosomal enzymes is paramount to prevent iatrogenic lysosomal dysfunction and the associated pathologies. mdpi.com

Biochemical and Cellular Pathway Modulation Studies

Impact on O-GlcNAcylation Dynamics

O-GlcNAcylation is a dynamic and reversible post-translational modification involving the attachment of a single β-N-acetylglucosamine (GlcNAc) moiety to serine or threonine residues of proteins. This process is crucial for a multitude of cellular functions. 2-deoxy-D-glucono-1,5-lactone and its derivatives are potent inhibitors of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc modifications. nih.gov This inhibition leads to an increase in cellular O-GlcNAcylation levels, allowing researchers to study the downstream effects of this modification.

Regulation of Protein O-GlcNAcylation Levels in vitro and in cellula

In laboratory settings, this compound and its derivatives have been demonstrated to effectively increase protein O-GlcNAcylation. For instance, derivatives such as PUGNAc have been widely used as OGA inhibitors to elevate cellular O-GlcNAcylation. nih.gov More recently, a series of 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) sulfonylhydrazones have been synthesized and shown to be potent competitive inhibitors of human OGA (hOGA). mdpi.comnih.gov The inhibitory activity of these compounds allows for the controlled modulation of O-GlcNAc levels, providing a powerful method to study the roles of this modification in both isolated enzyme systems (in vitro) and within living cells (in cellula). mdpi.com

| Derivative of this compound | Enzyme Target | Inhibition Constant (Ki) | Reference |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hOGA | 27 nM | mdpi.comnih.gov |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone semicarbazones | hOGA | Nanomolar range | researchgate.net |

Influence on Cellular Signaling Cascades and Protein Function

By altering the O-GlcNAcylation status of proteins, this compound and its inhibitory derivatives can significantly influence a variety of cellular signaling pathways. mdpi.com O-GlcNAcylation and phosphorylation often compete for the same or adjacent serine/threonine residues on proteins, creating a dynamic interplay that regulates protein function. mdpi.com Misregulation of the O-GlcNAc cycle has been linked to the development of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, type 2 diabetes, and cancer. mdpi.comnih.gov Changes in O-GlcNAcylation can affect protein folding, cellular localization, and catalytic activity, which in turn impacts downstream biological processes. mdpi.com For example, increased O-GlcNAcylation of the insulin (B600854) receptor substrate (IRS) proteins has been observed in insulin-resistant adipocytes. nih.gov

Modulation of Gene Expression Profiles via O-GlcNAcylation

The O-GlcNAcylation of transcription factors and other nuclear proteins plays a vital role in the regulation of gene expression. By inhibiting OGA, this compound derivatives can lead to changes in the O-GlcNAcylation levels of these proteins, thereby influencing cellular gene expression profiles. This modulation is a critical aspect of how cells respond to various stimuli and stresses.

Interplay with Cellular Metabolic Pathways (e.g., carbohydrate metabolism)

O-GlcNAcylation is intricately linked to cellular metabolism, particularly carbohydrate metabolism. The substrate for O-GlcNAc transferase (OGT), UDP-GlcNAc, is synthesized through the hexosamine biosynthetic pathway (HBP), which utilizes glucose. nih.gov By inhibiting OGA, this compound derivatives can amplify the effects of metabolic changes on protein O-GlcNAcylation. This makes them valuable tools for investigating the role of O-GlcNAcylation as a nutrient sensor and its involvement in metabolic diseases. vulcanchem.comresearchgate.net

Role in Glycosaminoglycan Metabolism Research

Beyond its impact on O-GlcNAcylation, this compound and its derivatives are also utilized in the study of glycosaminoglycan (GAG) metabolism. vulcanchem.com GAGs are long, unbranched polysaccharides that are major components of the extracellular matrix. The enzymes involved in the synthesis and degradation of GAGs can be studied using inhibitors like 2-acetamido-2-deoxy-D-glucono-1,5-lactone. vulcanchem.com This compound and its derivatives can act as inhibitors of enzymes such as human lysosomal hexosaminidases (hHexA and hHexB), which are involved in GAG breakdown. mdpi.com Dysregulation of these enzymes can lead to lysosomal storage diseases. mdpi.com

| Enzyme | Function in Glycosaminoglycan Metabolism | Inhibition by this compound derivatives | Reference |

| Human lysosomal hexosaminidases (hHexA/hHexB) | Degradation of glycosaminoglycans | Potent nanomolar competitive inhibition | mdpi.com |

Application as Biochemical Probes for Dissecting Glycobiological Pathways

The inhibitory properties of this compound and its analogs make them excellent biochemical probes for dissecting complex glycobiological pathways. vulcanchem.commedchemexpress.com These compounds allow researchers to specifically block certain enzymatic steps, enabling the elucidation of enzyme mechanisms, substrate specificities, and the regulatory logic of metabolic and signaling pathways. vulcanchem.combiosynth.com Their use has been instrumental in characterizing the roles of various glycosidases and glycosyltransferases in both normal cellular function and disease states. vulcanchem.com The ability to manipulate O-GlcNAcylation and GAG metabolism with these probes continues to provide valuable insights into the intricate world of glycobiology. medchemexpress.com

Studies on Enzymatic Hydrolysis of Related Compounds (e.g., N-acetylglucosamine derivatives)

The study of this compound and its analogues often involves understanding the enzymes they inhibit, such as glycosidases. A related area of research focuses on the action of these enzymes in the hydrolysis of their natural substrates, particularly derivatives of N-acetylglucosamine (GlcNAc). Chitin (B13524), a linear polymer of β-(1→4) linked N-acetyl-D-glucosamine, is the most abundant of these substrates in nature. frontiersin.orgijsr.net Enzymatic hydrolysis of chitin and its partially deacetylated form, chitosan, is a significant field of study for producing valuable chitooligosaccharides (COS) and GlcNAc monomers. frontiersin.orgresearchgate.net

Research into the enzymatic degradation of chitin provides insight into the catalytic mechanisms that inhibitors like this compound are designed to block. These studies typically investigate the efficiency of various enzymes, optimization of reaction conditions, and the profile of hydrolysis products. researchgate.net The enzymes central to this process are chitinases (which cleave internal glycosidic bonds) and β-N-acetylhexosaminidases (which cleave terminal GlcNAc residues). frontiersin.orgebi.ac.uk

Several research groups have explored different enzymatic strategies to depolymerize chitin and its derivatives. For instance, the use of crude enzyme preparations from microorganisms like Pseudomonas sp. and Aspergillus niger has been examined for the cost-effective production of GlcNAc. researchgate.netrasayanjournal.co.in Studies have optimized conditions such as pH, temperature, and substrate concentration to maximize product yield. rasayanjournal.co.in One study found that using cellulase (B1617823) Tv from Trichoderma viride was highly effective in directly degrading amorphous α-chitin to produce GlcNAc, achieving a 55.0% yield under optimized conditions. researchgate.net

Another approach involves pretreating the chitin substrate to enhance its accessibility to enzymes. The use of ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) has been shown to significantly improve the efficiency of subsequent enzymatic hydrolysis, leading to high yields of GlcNAc and N,N'-diacetylchitobiose. frontiersin.org Furthermore, the development of immobilized enzyme systems offers the potential for continuous production and improved enzyme stability, with one study reporting sustained GlcNAc production for over 130 days. researchgate.net

The analysis of hydrolysis products is commonly performed using methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), which help to identify and quantify the resulting oligosaccharides and monosaccharides. frontiersin.org These investigations are crucial for understanding the exo- or endo-type cleavage patterns of different enzymes and for controlling the degree of polymerization of the final products. frontiersin.org

Detailed findings from various enzymatic hydrolysis studies on chitin and its derivatives are summarized below.

Table 1: Research Findings on Enzymatic Hydrolysis of N-acetylglucosamine Derivatives

| Substrate | Enzyme(s) Used | Key Conditions | Major Products | Reported Yield / Conversion | Citation |

|---|---|---|---|---|---|

| Amorphous α-chitin | Cellulase Tv | pH 4.5, 37°C | N-acetyl-D-glucosamine (GlcNAc) | 55.0% yield | researchgate.net |

| Chitin-oligosaccharides | Immobilized chitinase (B1577495) and N-acetyl-β-D-hexosaminidase (NAHase) | Column reactor | N-acetyl-D-glucosamine (GlcNAc) | >90% yield over 130 days | researchgate.net |

| Amorphous chitin | Chitinase from Pseudomonas sp. TNH54 | 1.2% substrate, 0.097 U/mL enzyme, 8-hour incubation | N-acetyl-D-glucosamine (GlcNAc) | Product purity of 96.7% after purification | rasayanjournal.co.in |

| Ionic Liquid Pretreated Chitin | Chitinase from Streptomyces albolongus ATCC27414 | 48-hour hydrolysis | N,N'-diacetylchitobiose, GlcNAc | 341.70 mg/g and 175.62 mg/g, respectively; 61.49% conversion | frontiersin.org |

Advanced Methodologies in 2 Deoxy D Glucono 1,5 Lactone Research

Applications of Quantitative Nuclear Magnetic Resonance (qNMR) in Glycochemistry and Glycobiology

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful tool in glycochemistry and glycobiology due to its high reproducibility, non-destructive nature, and ability to provide absolute concentrations of analytes, sometimes without the need for an internal standard. nih.gov It provides detailed structural information at the atomic level, making it invaluable for the study of carbohydrates like 2-deoxy-D-glucono-1,5-lactone.

qNMR is highly effective for real-time monitoring of chemical reactions and quantifying the formation of products. In the synthesis of this compound derivatives, NMR is the primary method for confirming the structure of intermediates and final products. adrenomedullin-1-12-human.comresearchgate.netnih.gov For instance, the oxidation of N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine to the corresponding glucono-1,5-lactone can be tracked by observing the disappearance of the anomeric proton signal and the appearance of signals corresponding to the lactone. adrenomedullin-1-12-human.com The quantitative nature of qNMR allows researchers to determine reaction kinetics, purity of the product, and the yield without isolating the analyte, thereby streamlining the optimization of synthetic protocols. nih.gov

Advanced NMR techniques, especially two-dimensional (2D) experiments like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are essential for characterizing complex carbohydrate structures in biological samples. acs.org A significant application is the identification of process-related impurities in pharmaceutical-grade heparin. bohrium.com Research has identified 2-N-acetyl-2-deoxy-glucono-1,5-lactone as a "process signature" at the end of heparin chains that have been bleached with potassium permanganate (B83412) (KMnO4). bohrium.com This lactone is formed by the oxidation of the terminal N-acetylglucosamine residue. bohrium.com Its identification was made possible by advanced 2D NMR techniques that correlated proton and carbon signals, confirming the presence of a carbonyl group and the absence of an anomeric proton, which is consistent with the lactone structure. bohrium.com

| Observation | Technique | Structural Implication |

|---|---|---|

| Unidentified signal at 2.10 ppm | 1H NMR | Presence of a process-related impurity. |

| Absence of anomeric H1/C1 signals for the terminal glucosamine (B1671600) | 2D NMR (HSQC) | Modification at the anomeric position. |

| Presence of a carbonyl signal at 179.25 ppm | 13C NMR | Confirms oxidation to a lactone or carboxylic acid. |

| Connectivity between glucosamine H2 and the carbonyl carbon | 2D NMR (HMBC) | Confirms the structure as a 1,5-lactone. |

Mass Spectrometry for Metabolomic Profiling and Identification of Enzyme Products/Substrates

Mass spectrometry (MS) is a cornerstone of metabolomics due to its high sensitivity and throughput, capable of detecting metabolites in the femtomolar to attomolar range. researchgate.net Coupled with separation techniques like liquid chromatography (LC), LC-MS enables the analysis of hundreds of compounds in a single run from complex biological matrices. researchgate.netnih.gov

In research involving 2-deoxy-D-glucose (2-DG), a related glycolysis inhibitor, LC-MS has been used for metabolic fingerprinting of cell lysates. nih.govmdpi.com These studies demonstrate the power of MS to profile changes in the metabolome, showing significant alterations in carbohydrate-related metabolites such as UDP-N-acetylglucosamine (UDP-GlcNAc) upon inhibition of glycolysis. mdpi.com This approach is directly applicable to studying the downstream metabolic effects of this compound and its derivatives.

Furthermore, MS is critical for identifying enzyme substrates and products, which is essential for characterizing enzymes like O-GlcNAcase (OGA), a key target for inhibitors derived from 2-acetamido-2-deoxy-D-glucono-1,5-lactone (B43323). adrenomedullin-1-12-human.com Tandem mass spectrometry (MS/MS) can be used to determine the specific site of glycosylation on a protein or to quantify enzyme activity by measuring the formation of a specific product over time. nih.gov Native mass spectrometry can even be used to detect transient enzyme-substrate complexes, providing direct evidence of binding. acs.org

| Technique | Application | Information Obtained |

|---|---|---|

| Full Scan LC-MS | Metabolomic Profiling | Relative quantitation of hundreds of metabolites in a sample. |

| Tandem MS (MS/MS) | Metabolite Identification / Enzyme Assays | Structural information from fragmentation patterns; specific detection of enzyme products. |

| High-Resolution Accurate Mass (HRAM) MS | Compound Identification | Precise mass measurement for determining elemental composition. |

| Native MS | Enzyme-Substrate Interaction | Detection of non-covalent enzyme-inhibitor or enzyme-substrate complexes. |

Chromatographic Techniques for Separation and Analysis in Complex Biological Matrices

Chromatography is an indispensable technique for separating the components of a mixture prior to analysis. uclan.ac.uk In the context of this compound research, its primary role is to isolate the compound or its derivatives from complex biological matrices like cell lysates, plasma, or tissue extracts, where numerous other molecules are present. bohrium.comnih.gov

High-performance liquid chromatography (HPLC) is the most common method used. When coupled with mass spectrometry (LC-MS), it becomes a highly powerful analytical platform. nih.govmdpi.com The chromatography step separates metabolites based on their physicochemical properties (e.g., polarity, charge, size), reducing ion suppression effects and allowing for more accurate identification and quantification by the mass spectrometer. uclan.ac.uk For example, in metabolomic studies analyzing the effects of 2-deoxy-D-glucose, LC-MS was used to separate and analyze the intracellular contents of murine cells over time. mdpi.com Various column chemistries, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the specific metabolites of interest.

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or polymer-based (e.g., PLRP-S) |

| Mobile Phase A | Aqueous buffer, often with a small amount of acid (e.g., 0.1% formic acid in water) |

| Mobile Phase B | Organic solvent (e.g., 0.1% formic acid in acetonitrile) |

| Flow Rate | Typically 0.2-0.5 mL/min for analytical scale |

| Gradient | A programmed gradient from low to high percentage of Mobile Phase B to elute compounds of varying polarity. |

| Detection | Mass Spectrometry (MS) or UV-Vis Spectroscopy |

Crystallography for Enzyme-Inhibitor Complex Structural Analysis (e.g., with related OGA inhibitors)

X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules, including enzyme-inhibitor complexes, at atomic resolution. bohrium.com This technique has been crucial for understanding how inhibitors related to this compound bind to and inhibit O-GlcNAcase (OGA). While obtaining crystals of human OGA (hOGA) was historically challenging, recent successes have provided a precise blueprint for rational inhibitor design. researchgate.net

The crystal structure of hOGA in complex with thiamet-G, a potent inhibitor that mimics the transition state, was solved at 2.5 Å resolution. bohrium.com This structure revealed an unusual "arm-in-arm" homodimer arrangement and detailed the specific hydrogen bonds and hydrophobic interactions within the active site that are critical for inhibitor binding. bohrium.comnih.gov Similarly, structures of bacterial OGA homologs, which share high sequence identity in the active site, complexed with the inhibitor PUGNAc (which has a gluconolactone-like core) have provided key insights into the substrate-assisted catalytic mechanism. adrenomedullin-1-12-human.com

This structural information is invaluable for structure-based drug design, allowing researchers to computationally model and synthesize new derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone with improved potency and selectivity.

| Parameter | Details |

|---|---|

| Enzyme | Human O-GlcNAcase (hOGA) |

| Ligand | Thiamet-G |

| PDB Accession Code | 5TKE |

| Resolution | 2.5 Å |

| Key Active Site Residues | Asp174, Asp175, Asp285, Asn313 |

| Structural Finding | Revealed an "arm-in-arm" homodimer structure and the precise binding mode of the inhibitor, guiding further drug design. |

Future Directions and Emerging Research Areas

Development of Next-Generation Glycosidase Inhibitors with Enhanced Specificity and Potency

The core challenge in the development of glycosidase inhibitors based on the 2-deoxy-D-glucono-1,5-lactone scaffold is achieving high selectivity for the target enzyme. nih.govnih.gov Many glycosidases have structurally similar active sites, which can lead to off-target inhibition. For instance, inhibitors of the human O-linked β-N-acetylglucosaminidase (hOGA) enzyme, which is a target for treating diseases like Alzheimer's and type 2 diabetes, often also inhibit functionally related enzymes like human lysosomal hexosaminidases (hHexA and hHexB). nih.govnih.gov Non-specific inhibition of these lysosomal enzymes can lead to serious side effects, mimicking genetic disorders such as Tay-Sachs and Sandhoff diseases. nih.gov

Future research is focused on modifying the this compound structure to exploit subtle differences between target and off-target enzymes. This involves extending structure-activity relationships by synthesizing new series of derivatives. nih.govnih.gov For example, researchers have prepared and evaluated 2-acetamido-2-deoxy-D-glucono-1,5-lactone (B43323) sulfonylhydrazones and semicarbazones. nih.govmtak.hu These studies aim to modify the linking moiety between the lactone core and other parts of the molecule to enhance selective interactions with the target enzyme. nih.gov While some of these new compounds have shown potent, nanomolar-level inhibition of hOGA, achieving significant selectivity over hHexB remains a key challenge. nih.govnih.gov

Table 1: Inhibitory Potency of Selected 2-acetamido-2-deoxy-D-glucono-1,5-lactone Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hOGA | 27 nM nih.gov |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hHexB | 6.8 nM nih.gov |

This table is interactive and can be sorted by column.

The data indicates that while high potency can be achieved, the selectivity (the ratio of Ki values) for hOGA over hHexB is not yet optimal in these examples. The goal is to create inhibitors that are significantly more potent for the intended target, thereby reducing the risk of side effects.

Integration of Omics Technologies (e.g., glycomics, proteomics) in Glycobiological Research Paradigms

Understanding the full biological impact of inhibiting a specific glycosidase requires a systems-level approach. The integration of "omics" technologies—such as proteomics (the large-scale study of proteins) and glycomics (the study of the full complement of sugars in an organism)—is a critical emerging area. nih.govmarketresearch.com These technologies allow researchers to move beyond studying a single enzyme and observe the cascading effects of its inhibition across the entire cellular machinery. biobide.com

By using an integrated proteomics and glycoproteomics approach, scientists can characterize the alterations in protein expression and protein glycosylation induced by a glycosidase inhibitor. nih.gov For example, research on the related compound 2-deoxy-D-glucose (2DG) has shown that it has a broad effect on the N-glycoproteome, particularly on high-mannose type glycans. nih.gov Such studies can reveal the complex changes underlying the various effects of glycosylation inhibitors on cells, providing crucial clues for therapeutic development. nih.govmdpi.com

The application of these omics platforms in the study of this compound and its analogs will help to:

Identify biomarkers: Changes in the proteome or glycome following treatment can serve as biomarkers to monitor the drug's effectiveness and potential toxicity. nih.govresearchgate.netresearchgate.net

Elucidate mechanisms of action: Omics data can reveal previously unknown pathways and cellular processes affected by the inhibitor, offering a more complete picture of its mechanism. biobide.comnih.gov

Facilitate personalized medicine: By understanding how an individual's proteome and glycome respond to an inhibitor, treatments could be tailored for maximum efficacy and minimal side effects. biobide.comfuturebridge.com

The use of omics technologies is transforming drug discovery from a single-target approach to a more holistic, systems-biology-based paradigm. marketresearch.comfuturebridge.com

Exploration of Novel Biochemical Targets for this compound Analogs

While much research has focused on well-established targets like OGA for neurodegenerative diseases and diabetes, the therapeutic potential of this compound analogs is not limited to these areas. mtak.huunideb.hu Researchers are actively exploring new biochemical targets and disease applications.

One promising new avenue is in the treatment of autoimmune diseases. A recent study has shown that the related natural molecule, gluconolactone, could help re-balance the immune system in systemic lupus erythematosus. news-medical.net It appears to restore immune regulation and reduce inflammation, suggesting a novel therapeutic approach that avoids broad immunosuppression and its associated side effects. news-medical.net This opens up the possibility of developing targeted this compound analogs for lupus and other autoimmune conditions like psoriasis and rheumatoid arthritis. news-medical.net

Furthermore, the central role of glycosidases in a wide range of biological processes means that inhibitors based on this compound could be relevant for:

Oncology: Altered glycosylation is a hallmark of cancer, and inhibiting specific glycosidases could interfere with tumor growth and metastasis. nih.govmtak.hu

Infectious Diseases: Many viruses and bacteria rely on host or native glycosidases for their life cycles. Inhibitors could serve as novel antiviral or antibacterial agents.

Lysosomal Storage Diseases: For some hereditary enzyme deficiency diseases, specifically designed inhibitors acting as "pharmacological chaperones" could help stabilize the deficient enzyme and restore partial function. rsc.org

The identification of new factors and pathways involved in metabolic diseases also presents opportunities for new targets. irsjd.org As our understanding of the molecular basis of various diseases deepens, so too will the list of potential targets for precisely designed this compound analogs.

Advanced Computational Modeling for Predictive Glycosidase Inhibitor Design and Optimization

The design and optimization of potent and selective inhibitors is being significantly accelerated by advanced computational modeling. mdpi.comnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and quantum mechanics/molecular mechanics (QM/MM) are becoming indispensable tools in this field. nih.govmdpi.commdpi.com

These computational approaches enable researchers to:

Predict Binding Modes: Molecular docking and refinement techniques, like Prime protein-ligand refinement, can predict how an inhibitor like a 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivative will bind within the active site of its target enzyme. nih.govnih.gov This provides insights into the key interactions responsible for its inhibitory activity.

Explain Potency and Selectivity: High-level in silico calculations can reveal the factors that govern the observed potency of different analogs, helping to explain why some modifications increase activity while others decrease it. mtak.hu

Design Novel Inhibitors: By understanding the structural requirements for tight and selective binding, computational models can be used to design new molecules with improved properties before they are synthesized in the lab, saving significant time and resources. mdpi.comnih.govresearchgate.net

Optimize Pharmacokinetic Properties: Computational tools can also predict properties like absorption, distribution, metabolism, and excretion (ADME), helping to design inhibitors that are not only potent but also have good drug-like characteristics. nih.gov

Recent studies have successfully used methods like QM/MM optimizations and QSAR to analyze series of this compound derivatives, leading to the rational design of more potent compounds. nih.govmtak.humdpi.com As computational power increases and algorithms become more sophisticated, the predictive design of next-generation glycosidase inhibitors will become even more precise and efficient. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazones |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone |

| 2-deoxy-D-glucose (2DG) |

| Gluconolactone |

| Metformin |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-deoxy-D-glucono-1,5-lactone derivatives, and how is structural confirmation achieved?

- Methodology : Synthesis often involves selective protection/deprotection strategies. For example, mild hydrolysis of protected intermediates (e.g., 4,6-O-isopropylidene derivatives) yields lactones . Structural confirmation relies on NMR for stereochemical analysis and X-ray crystallography for absolute configuration determination. Silylation reactions under varying conditions can produce persilylated derivatives (e.g., 1,4- vs. 1,5-lactones), with X-ray diffraction resolving ambiguities .

- Key Techniques : H/C NMR, X-ray crystallography, and silylation with tert-butyldimethylsilyl (TBS) groups .

Q. How does the stability of this compound vary under aqueous conditions, and what methods assess its hydrolysis?

- Methodology : The compound’s lactone ring undergoes pH-dependent hydrolysis. Stability studies use HPLC or mass spectrometry to monitor degradation products (e.g., gluconic acid). For example, neutral pH accelerates hydrolysis, requiring buffered solutions for kinetic assays .

- Key Parameters : pH, temperature, and enzymatic activity (e.g., β-1,4-glucanase in plant grafting studies) influence stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Prohibit food/drink in labs, enforce no-smoking policies, and ensure access to emergency equipment (eyewash stations, fire extinguishers). Toxicity data are limited, so PPE (gloves, goggles) is mandatory. Refer to safety sheets for handling hygroscopic or reactive derivatives .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s inhibition of O-GlcNAcase (OGA) and β-1,4-glucanase?

- Mechanism : The lactone mimics the oxazoline transition state in OGA catalysis, competitively binding the active site (Ki = 36 nM for semicarbazone derivatives) . For β-1,4-glucanase, it inhibits graft establishment in plants by blocking enzymatic cell wall remodeling .

- Assays : Enzyme kinetics (Michaelis-Menten plots), fluorescent substrates (e.g., 4-methylumbelliferyl-GlcNAc for OGA), and grafting success rates in plant models .

Q. How do computational methods enhance the design of this compound-based inhibitors?

- Approach : Prime protein-ligand refinement and QM/MM-PBSA calculations predict binding affinities. For example, sulfonylhydrazone derivatives were optimized via QM/MM to favor s-cis conformations in OGA’s active site, achieving Ki values ≤27 nM .

- Tools : Schrödinger Suite, AutoDock, and GROMACS for molecular dynamics .

Q. What structural insights do X-ray crystallography provide for enzyme-substrate complexes involving this compound?

- Findings : Ternary complexes with FAD-dependent glucose dehydrogenase (FADGDH) resolved at 1.57 Å reveal hydrogen bonding between the lactone’s carbonyl and catalytic residues (e.g., His-504 in Aspergillus flavus FADGDH) .

- Applications : Guides mutagenesis studies to improve enzymatic activity for biosensor development .

Q. How do substituent modifications (e.g., sulfonylhydrazones) affect the potency and selectivity of this compound derivatives?

- SAR Studies : Adding naphthyl-sulfonylhydrazone groups improves OGA inhibition (Ki = 27 nM) but reduces selectivity over lysosomal hexosaminidases (hHexB Ki = 6.8 nM). Substituent polarity and steric bulk are tuned via MnO₂ oxidation and acetyl deprotection .

- Design Strategies : Balancing hydrophobic (aromatic) and hydrophilic (lactone) moieties optimizes cell permeability .

Q. How is this compound used to study interfamily plant grafting mechanisms?

- Experimental Design : Pretreatment of scion-rootstock junctions with the lactone (vs. glucose controls) inhibits β-1,4-glucanase, reducing graft success. This confirms the enzyme’s role in cell wall loosening during vascular reconnection .

- Follow-up : RNA-seq of graft sites identifies GH9B3 as a critical β-1,4-glucanase isoform .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.